molecular formula C7H7BN2O2 B1521094 1H-Benzimidazol-4-ylboronic acid CAS No. 499769-95-8

1H-Benzimidazol-4-ylboronic acid

Cat. No.: B1521094
CAS No.: 499769-95-8
M. Wt: 161.96 g/mol
InChI Key: UNWJCMBQRPPTIH-UHFFFAOYSA-N
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Description

1H-Benzimidazol-4-ylboronic acid is a chemical compound with the molecular formula C7H7BN2O2 . It has an average mass of 161.954 Da and a monoisotopic mass of 162.060059 Da . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole ring attached to a boronic acid group . The benzimidazole ring is a fused aromatic ring structure that consists of a benzene ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . It has a boiling point of 553.7±42.0 °C at 760 mmHg . The compound has a molar refractivity of 42.6±0.4 cm3 . It has 4 hydrogen bond acceptors and 3 hydrogen bond donors . The compound has a polar surface area of 69 Å2 and a molar volume of 113.8±5.0 cm3 .

Scientific Research Applications

DNA Topoisomerase Inhibition

Benzimidazole derivatives, including those related to 1H-Benzimidazol-4-ylboronic acid, have shown promise as inhibitors of mammalian DNA topoisomerase I, an enzyme critical for DNA replication and cell division. These compounds, through different electronic characteristics at the benzimidazole moiety, exhibit potent topoisomerase I inhibition, suggesting their utility in cancer research and potential therapeutic applications (Alpan, Gunes, & Topçu, 2007).

Anticancer Agents

Benzimidazole compounds have been synthesized with the intention of discovering new anticancer agents. These derivatives have been evaluated for their anticancer activities against various cancer cell lines, showing good to notable activity. The synthesis and anticancer evaluation of these compounds highlight the importance of benzimidazole derivatives, including those related to this compound, in developing potential anticancer drugs (Rashid, 2020).

Fluorescent Sensors

Benzimidazole and its derivatives have been explored for their solvatochromic behavior and potential as fluorescent sensors for metal ions. These compounds demonstrate significant sensitivity and selectivity for ions like Al3+ and Zn2+, making them promising candidates for the development of new fluorescent probes for environmental and biological applications (Suman et al., 2019).

Corrosion Inhibition

Research has shown that benzimidazole derivatives can act as effective corrosion inhibitors for metals in acidic environments. This property is particularly relevant for industrial applications where metal preservation is critical. The ability of these compounds to form protective layers on metal surfaces suggests their utility in extending the life of metal components in corrosive conditions (Khaled, 2003).

Molecular Docking and Drug Design

Benzimidazole derivatives have been subjected to molecular docking studies to assess their potential as inhibitors of key enzymes, such as cholinesterases, which are involved in neurotransmitter regulation. These studies aid in the design of molecules with specific biological activities, supporting drug discovery efforts for neurological disorders (Yoon et al., 2013).

Safety and Hazards

1H-Benzimidazol-4-ylboronic acid may cause skin irritation and may be harmful if absorbed through the skin . Ingestion may cause irritation of the digestive tract and may be harmful if swallowed . Inhalation may cause respiratory tract irritation and may be harmful if inhaled .

Properties

IUPAC Name

1H-benzimidazol-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)5-2-1-3-6-7(5)10-4-9-6/h1-4,11-12H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNWJCMBQRPPTIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)NC=N2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70663409
Record name 1H-Benzimidazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499769-95-8
Record name B-1H-Benzimidazol-7-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499769-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazol-4-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70663409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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